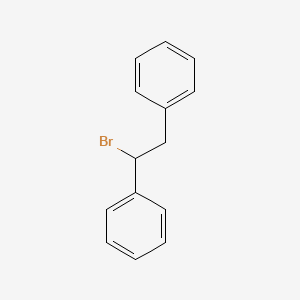

(1-Bromo-2-phenylethyl)benzene

Description

Contextualization within Halogenated Diphenylethane Derivatives

(1-Bromo-2-phenylethyl)benzene belongs to the broader class of halogenated diphenylethane derivatives. This class of compounds has been instrumental in organic chemistry for studying a variety of reactions, including substitution and elimination reactions. The presence of the two phenyl groups and a halogen on the ethane (B1197151) chain creates a system with distinct stereochemical possibilities, making these compounds excellent probes for mechanistic studies. The reactivity of these derivatives is influenced by the nature of the halogen, the substitution pattern on the phenyl rings, and the stereochemistry of the molecule itself.

Historical Trajectory of Research on 1-Bromo-1,2-diphenylethane and its Precursors

The study of elimination reactions, a key reaction pathway for this compound, has a rich history dating back to the early 20th century. numberanalytics.com The elucidation of the E2 (bimolecular elimination) mechanism was a significant milestone, with chemists like Sir Christopher Ingold and Edward D. Hughes making seminal contributions. numberanalytics.com While specific early research focusing exclusively on this compound is not extensively documented in readily available literature, the study of its close relatives, the 1,2-dihalo-1,2-diphenylethanes, played a crucial role.

The synthesis of precursors like meso-1,2-diphenyl-1,2-ethanediol and its conversion to the corresponding dibromide provided the necessary substrates for these early stereochemical studies. merckmillipore.comoc-praktikum.de These foundational investigations set the stage for the use of this compound and its analogs as standard examples in organic chemistry textbooks and research to illustrate the principles of stereospecificity in E2 reactions.

Foundational Significance in Elucidating Reaction Mechanisms and Stereochemical Principles

The primary significance of this compound in organic chemistry lies in its role as a textbook example for demonstrating the stereochemical requirements of the E2 elimination reaction. This reaction is stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product.

The key principle is the requirement for an anti-periplanar arrangement of the hydrogen atom and the leaving group (bromine) in the transition state of the E2 reaction. wikipedia.org This means that the hydrogen, the two carbon atoms, and the bromine must lie in the same plane, with the hydrogen and bromine on opposite sides of the carbon-carbon bond.

When erythro-1-bromo-1,2-diphenylethane (or its precursor meso-1,2-dibromo-1,2-diphenylethane) undergoes E2 elimination, it predominantly forms (E)-stilbene. Conversely, the threo isomer yields (Z)-stilbene. This is because the required anti-periplanar conformation for elimination from the erythro isomer leads to a transition state that results in the trans (E) product, while the corresponding conformation for the threo isomer leads to the cis (Z) product.

This stereospecificity provides strong evidence for the concerted nature of the E2 mechanism, where the C-H and C-Br bonds break simultaneously as the new π-bond is formed. wikipedia.org The study of the elimination reactions of this compound and its diastereomers has therefore been crucial for teaching and understanding the following fundamental concepts:

Stereospecificity: How the stereoisomeric nature of a reactant determines the stereoisomeric nature of the product.

Conformational Analysis: The importance of the spatial arrangement of atoms (conformers) in determining the course of a reaction. rsc.orgchemicalpapers.com

Transition State Geometry: The specific geometric requirements of atoms in the transition state of a reaction.

Mechanism Elucidation: How stereochemical outcomes can be used to deduce the step-by-step pathway of a chemical reaction.

The clarity with which the reactions of this compound illustrate these principles has cemented its place in the canon of organic chemistry education and research.

Structure

3D Structure

Properties

IUPAC Name |

(1-bromo-2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPKIBFRKXFXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500507 | |

| Record name | 1,1'-(1-Bromoethane-1,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-97-5 | |

| Record name | 1,1'-(1-Bromoethane-1,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Isomerism of 1 Bromo 2 Phenylethyl Benzene

Absolute Configuration and Chirality of 1-Bromo-1,2-diphenylethane

The chirality of a molecule is determined by its symmetry. A molecule that is non-superimposable on its mirror image is considered chiral and will be optically active. The key to the chirality of 1-bromo-1,2-diphenylethane lies in its two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of these stereocenters allows for different spatial arrangements of the attached groups, leading to the existence of stereoisomers.

The absolute configuration of each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the chiral carbon based on atomic number. This system provides an unambiguous way to describe the three-dimensional arrangement of atoms in a molecule. The stereodescriptors 'R' (from the Latin rectus, for right) and 'S' (from the Latin sinister, for left) are used to denote the absolute configuration at each stereocenter.

Diastereomeric and Enantiomeric Relationships within the Diphenylethane Framework

With two chiral centers, 1-bromo-1,2-diphenylethane can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, there are four possible stereoisomers. These stereoisomers can be classified based on their relationship to one another as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, but they rotate plane-polarized light in equal but opposite directions. The enantiomeric pairs for 1-bromo-1,2-diphenylethane are (1R, 2R) and (1S, 2S), and (1R, 2S) and (1S, 2R).

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties. For example, the (1R, 2R) isomer is a diastereomer of the (1R, 2S) and (1S, 2R) isomers.

In some molecules with multiple chiral centers, a meso compound can exist. A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image due to an internal plane of symmetry. While the closely related 1,2-dibromo-1,2-diphenylethane (B1143902) has a meso diastereomer, (1R,2S)-1,2-dibromo-1,2-diphenylethane, due to the two bromine atoms creating a plane of symmetry, this is not the case for 1-bromo-1,2-diphenylethane where the two substituents on the chiral carbons are different (a bromine and a hydrogen). proprep.com Therefore, all four stereoisomers of 1-bromo-1,2-diphenylethane are chiral.

| Stereoisomer | Relationship to (1R, 2R) | Relationship to (1S, 2S) | Relationship to (1R, 2S) | Relationship to (1S, 2R) |

|---|---|---|---|---|

| (1R, 2R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (1S, 2S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (1R, 2S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (1S, 2R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Conformational Analysis via Newman Projections and Energy Minimization

The different spatial arrangements of atoms that result from rotation about a single bond are known as conformations. The conformational analysis of 1-bromo-1,2-diphenylethane can be effectively visualized using Newman projections, which view the molecule along the carbon-carbon bond axis. study.com These projections help in understanding the relative energies of different conformations and predicting the most stable arrangements.

The stability of a conformation is primarily influenced by steric hindrance, which is the repulsive interaction between bulky groups. In the case of 1-bromo-1,2-diphenylethane, the bulky phenyl and bromo groups play a significant role in determining the conformational preferences.

Staggered Conformations: In staggered conformations, the substituents on the front carbon are positioned at a 60° dihedral angle relative to the substituents on the back carbon. These are generally more stable than eclipsed conformations because they minimize steric strain. The most stable staggered conformation is the one where the large phenyl and bromo groups are anti-periplanar (at a 180° dihedral angle) to each other, minimizing their steric repulsion. brainly.com

Eclipsed Conformations: In eclipsed conformations, the substituents on the front and back carbons are aligned, resulting in a 0° dihedral angle. These conformations are higher in energy due to increased steric and torsional strain.

The relative energies of the different conformations can be calculated to determine the most stable, or lowest energy, conformation. This is crucial for understanding the reactivity of the molecule, as certain reactions, like E2 elimination, require a specific anti-periplanar arrangement of the leaving group and a proton. study.comlibretexts.org For instance, the elimination of HBr from 1-bromo-1,2-diphenylethane to form stilbene (B7821643) is highly stereoselective, with the geometry of the resulting alkene (cis or trans) being determined by the conformation of the starting material. brainly.comchegg.com The formation of the more stable trans-stilbene (B89595) is favored because it arises from a more stable staggered conformation of 1-bromo-1,2-diphenylethane where the bulky phenyl groups are anti to each other. brainly.com

Stereochemical Naming Conventions and IUPAC Designations for Isomers

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming chemical compounds, including their stereochemistry. For (1-Bromo-2-phenylethyl)benzene, the IUPAC name is 1-bromo-1,2-diphenylethane. To specify the stereochemistry of a particular isomer, the absolute configuration at each chiral center is included in the name.

The process for assigning the R/S configuration is as follows:

Identify the chiral centers.

Assign priorities to the four substituents attached to each chiral center based on the CIP rules.

Orient the molecule so that the lowest priority group is pointing away from the viewer.

Determine the direction of the remaining three groups from highest to lowest priority. If the direction is clockwise, the configuration is 'R'. If it is counter-clockwise, the configuration is 'S'.

The full IUPAC names for the stereoisomers of 1-bromo-1,2-diphenylethane are:

(1R, 2R)-1-bromo-1,2-diphenylethane

(1S, 2S)-1-bromo-1,2-diphenylethane

(1R, 2S)-1-bromo-1,2-diphenylethane

(1S, 2R)-1-bromo-1,2-diphenylethane

Synthetic Methodologies for 1 Bromo 2 Phenylethyl Benzene and Analogous Systems

Strategies Involving Stilbene-Derived Precursors

The synthesis of (1-Bromo-2-phenylethyl)benzene and its analogs can be effectively achieved using precursors derived from stilbene (B7821643). These methods include the direct bromination of 1,2-diphenylethane (B90400) (bibenzyl) and the controlled elimination of bromine from 1,2-dibromo-1,2-diphenylethane (B1143902).

Regioselective Bromination of 1,2-Diphenylethane (Bibenzyl)

The regioselective bromination of 1,2-diphenylethane, also known as bibenzyl, at the benzylic position is a key method for synthesizing this compound. This transformation is typically achieved through a free-radical substitution mechanism. A common and effective reagent for this purpose is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals. achemblock.comchemspider.com The reaction is often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide and is carried out in a non-polar solvent such as carbon tetrachloride (CCl₄). achemblock.comnih.gov

The benzylic C-H bonds in bibenzyl are weaker than other sp³ hybridized C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical. nih.gov This inherent stability directs the bromine radical to abstract a hydrogen atom from one of the benzylic carbons, leading to the selective formation of the this compound. The photobromination of 1,2-diphenylethane has also been reported as a method to produce 1,2-dibromo-1,2-diphenylethane. rcsi.com

The general mechanism for free-radical bromination involves three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: The process begins with the homolytic cleavage of the bromine source (e.g., Br₂ generated in small amounts from NBS and trace HBr) by UV light or heat to form bromine radicals. nih.govwikipedia.org

Propagation: A bromine radical abstracts a benzylic hydrogen from 1,2-diphenylethane to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a bromine molecule (Br₂) to yield this compound and another bromine radical, which continues the chain reaction. chemspider.comwikipedia.org

Termination: The reaction concludes when two radicals combine to form a non-radical species. wikipedia.org

| Reagent | Initiator/Conditions | Solvent | Product | Notes |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide / Reflux | CCl₄ | This compound | Selective for benzylic bromination. achemblock.com |

| Bromine (Br₂) | Strong artificial light | CCl₄ | (2R,3S)-1,2-dibromo-1,2-diphenylethane | Further bromination can occur. rcsi.com |

Controlled Elimination from 1,2-Dibromo-1,2-diphenylethane

Another significant synthetic route involves the controlled elimination of hydrogen bromide (HBr) from 1,2-dibromo-1,2-diphenylethane, a derivative of stilbene. This dehydrobromination reaction typically proceeds via an E2 (bimolecular elimination) mechanism and can be controlled to yield the desired monobrominated product.

The selective removal of one equivalent of HBr from 1,2-dibromo-1,2-diphenylethane can be achieved using a base. mdpi.com This process, known as monodehydrobromination, leads to the formation of a vinyl bromide, specifically a bromostilbene. The reaction conditions can be tuned to favor the formation of the monobrominated product over the fully eliminated alkyne (diphenylacetylene). Phase-transfer catalysis has been employed for the selective dehydrobromination of 1,2-dibromo-1-phenylethane to α-bromostyrene using potassium hydroxide (B78521) (KOH) in toluene (B28343) with a tetraalkylammonium bromide catalyst. nih.gov

Fluorenide ions have also been studied for their role in the elimination reactions of 1,2-dibromo-1,2-diphenylethane, where they can act as a base to promote the E2 elimination of HBr, yielding monobromostilbenes. mdpi.com

The stereochemistry of the starting 1,2-dibromo-1,2-diphenylethane diastereomer plays a crucial role in determining the stereochemistry of the resulting alkene product in an E2 elimination reaction. far-chemical.com The E2 mechanism requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms.

When meso-1,2-dibromo-1,2-diphenylethane (B7791125) is treated with a base like potassium hydroxide (KOH), the only alkene formed is (E)-1-bromo-1,2-diphenylethene. Current time information in Pasuruan, ID.drishtiias.com The specific conformation required for the anti-periplanar elimination from the meso isomer leads exclusively to the E-isomer of the product.

Conversely, the partial dehydrohalogenation of either the (1R,2R)- or (1S,2S)-1,2-dibromo-1,2-diphenylethane enantiomers (the racemic mixture) yields (Z)-1-bromo-1,2-diphenylethene as the product. Current time information in Pasuruan, ID. Again, the required anti-coplanar arrangement of the atoms involved in the elimination dictates the formation of the Z-isomer from these enantiomers. Current time information in Pasuruan, ID.

This diastereoselectivity is a hallmark of the E2 mechanism and highlights the importance of stereochemistry in the precursor for controlling the geometry of the final product. far-chemical.com

| Starting Diastereomer | Base | Product |

| meso-1,2-dibromo-1,2-diphenylethane | KOH | (E)-1-bromo-1,2-diphenylethene Current time information in Pasuruan, ID.drishtiias.com |

| (1R,2R)- or (1S,2S)-1,2-dibromo-1,2-diphenylethane | Base | (Z)-1-bromo-1,2-diphenylethene Current time information in Pasuruan, ID. |

Stereospecific Synthesis Routes from Chiral Precursors

The synthesis of enantiomerically pure this compound can be achieved through stereospecific reactions starting from chiral precursors. One such approach involves the nucleophilic substitution of a chiral substrate that proceeds with a defined stereochemical outcome.

A novel method for the enantiospecific preparation of alkyl phenyl bromides involves the use of enantioenriched benzylic sulfides. researchgate.net The reaction of these chiral sulfides with molecular bromine (Br₂) proceeds under mild, acid- and base-free conditions to yield the corresponding bromides with high stereoselectivity, often approaching complete enantiospecificity, particularly at low temperatures (-40 °C). researchgate.net This transformation occurs with inversion of configuration, which is indicative of an Sₙ2-like mechanism. This method is particularly useful for synthesizing elimination-sensitive benzylic β-bromo carbonyl compounds in high yields and purities. researchgate.net

Another example involves the synthesis of chiral thiophene (B33073) monomers, where a Grignard reagent generated from (S)-(+)-1-bromo-2-methylbutane is coupled with 3-bromothiophene. nih.gov While not a direct synthesis of the target compound, this illustrates the principle of transferring chirality from a starting material to a more complex product.

Nucleophilic Substitution Approaches to the C-Br Bond Formation

The formation of the carbon-bromine bond in this compound and its isomers can also be accomplished through nucleophilic substitution reactions. These methods typically involve the displacement of a leaving group, such as a hydroxyl group, by a bromide ion.

A common precursor for this transformation is 2-phenylethanol (B73330). The hydroxyl group of an alcohol is a poor leaving group, so it must first be converted into a better one. This can be achieved by protonating the alcohol under acidic conditions, which transforms the leaving group from hydroxide (OH⁻) to water (H₂O), a much better leaving group.

One method involves treating 2-phenylethanol with hydrogen bromide (HBr). The reaction can be carried out using concentrated hydrobromic acid, often with the addition of a strong acid like sulfuric acid to facilitate the protonation of the alcohol. The bromide ion then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group and displacing water to form (2-Bromoethyl)benzene.

Alternatively, phosphorus tribromide (PBr₃) is an effective reagent for converting primary and secondary alcohols into alkyl bromides. In this reaction, the alcohol's oxygen atom attacks the phosphorus atom of PBr₃, leading to the formation of a good leaving group. A bromide ion, generated in the reaction, then performs a backside attack on the carbon atom, resulting in the formation of the alkyl bromide with inversion of configuration if the carbon is a stereocenter.

The choice of reaction conditions and reagents can influence the mechanism (Sₙ1 vs. Sₙ2) and, consequently, the stereochemical outcome if a chiral alcohol is used. For primary alcohols like 2-phenylethanol, the reaction generally proceeds via an Sₙ2 mechanism.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Phenylethanol | HBr / H₂SO₄ | (2-Bromoethyl)benzene | Sₙ2 |

| 2-Phenylethanol | PBr₃ | (2-Bromoethyl)benzene | Sₙ2 |

Intermolecular Halogenation Strategies

Intermolecular halogenation represents a direct and fundamental approach to introducing bromine into the 1,2-diphenylethane framework. This can be accomplished primarily through two pathways: the electrophilic addition of bromine to an alkene (an analogous system) or the free-radical substitution of an alkane.

One common method involves the bromination of (E)-stilbene (1,2-diphenylethylene). In this reaction, the nucleophilic double bond of stilbene attacks a bromine molecule, which acts as an electrophile. odinity.com The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This mechanism results in an anti-addition, yielding meso-1,2-dibromo-1,2-diphenylethane from (E)-stilbene. odinity.comchegg.com While this produces a vicinal dibromide rather than the target monobrominated compound, it is a foundational analogous reaction. To avoid the direct use of volatile and corrosive elemental bromine, greener methods have been developed where bromine is generated in situ from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂). gordon.eduyoutube.com

A more direct route to this compound is the free-radical bromination of 1,2-diphenylethane (bibenzyl). The benzylic C-H bonds in bibenzyl are significantly weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical. masterorganicchemistry.com This allows for selective bromination at the benzylic position using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as heat or light (e.g., AIBN or benzoyl peroxide). masterorganicchemistry.com This reaction proceeds via a chain mechanism involving the abstraction of a benzylic hydrogen by a bromine radical, followed by the reaction of the resulting carbon-centered radical with a bromine source. masterorganicchemistry.com

Table 1: Comparison of Intermolecular Bromination Strategies

| Method | Substrate | Reagent(s) | Product | Key Feature |

|---|---|---|---|---|

| Electrophilic Addition | (E)-Stilbene | Br₂ in CH₂Cl₂ | meso-1,2-Dibromo-1,2-diphenylethane | Forms a vicinal dibromide via a bromonium ion. odinity.com |

| Green Electrophilic Addition | (E)-Stilbene | HBr, H₂O₂ in Ethanol | 1,2-Dibromo-1,2-diphenylethane | In situ generation of Br₂, avoiding elemental bromine. gordon.eduyoutube.com |

Intramolecular Cyclization and Ring-Opening Pathways

Intramolecular reactions offer elegant, though often more complex, pathways to halogenated compounds. For systems analogous to this compound, these routes can be conceptualized through the ring-opening of strained carbocyclic systems, such as phenyl-substituted cyclopropanes.

The high ring strain of cyclopropanes allows them to undergo ring-opening reactions under various conditions. The reaction of a donor-acceptor cyclopropane (B1198618) with a bromine source can lead to a 1,3-difunctionalized acyclic product. For instance, donor-acceptor cyclopropanes react with chalcogenyl bromides to yield ring-opened products. acs.org A hypothetical pathway for the synthesis of a this compound derivative could involve the reaction of 1,2-diphenylcyclopropane (B6335939) with elemental bromine. The reaction would likely be initiated by the electrophilic attack of bromine on the cyclopropane ring, which behaves similarly to a π-bond. This would lead to the formation of a carbocationic intermediate that is stabilized by the adjacent phenyl group. Subsequent attack by the bromide ion would cleave the ring, resulting in the formation of a 1,3-dibromo-1,2-diphenylpropane derivative. While not directly yielding the target molecule, this illustrates the principle of using ring strain to construct functionalized acyclic systems.

Furthermore, intramolecular cyclization can be a key step in the synthesis of complex halogenated heterocycles, which can serve as precursors to the target system. For example, the bromination of certain unsaturated alkaloids has been shown to proceed with concomitant intramolecular cyclization, where a nucleophilic group within the molecule attacks the intermediate bromonium ion. nih.gov This principle highlights the potential for designing substrates where an intramolecular nucleophile could facilitate a ring-forming reaction that, upon subsequent ring-opening, yields the desired brominated backbone. These pathways are highly dependent on the substrate's stereochemistry and the reaction conditions. libretexts.org

Table 2: Conceptual Ring-Opening and Cyclization Pathways

| Pathway | Conceptual Substrate | Reagent(s) | Potential Product Type | Mechanistic Feature |

|---|---|---|---|---|

| Cyclopropane Ring-Opening | 1,2-Diphenylcyclopropane | Br₂ | 1,3-Dibromo-1,2-diphenylpropane | Electrophilic attack on the strained C-C bond leads to ring cleavage. acs.orgnih.gov |

Catalytic Approaches for Selective Bromination

Catalytic methods provide powerful tools for achieving selective C-Br bond formation, often under milder conditions and with greater functional group tolerance than stoichiometric approaches. Both transition metals and organocatalysts have been successfully employed for the bromination of C-H bonds, including the benzylic positions found in 1,2-diphenylethane.

Transition Metal-Catalyzed Functionalization

The direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis, and transition metal catalysis has emerged as a leading approach in this field. beilstein-journals.org For the synthesis of this compound, the selective bromination of the benzylic C(sp³)-H bond of 1,2-diphenylethane is the key transformation. Various transition metals, including palladium, rhodium, ruthenium, and copper, have been shown to catalyze C-H halogenation reactions. beilstein-journals.orgresearchgate.net

These reactions typically involve a directing group on the substrate to position the metal catalyst near the target C-H bond, although methods for non-directed C-H functionalization are also known. In a potential application to 1,2-diphenylethane, a catalyst, for example based on copper or rhodium, could facilitate the homolytic cleavage of the benzylic C-H bond or proceed through an organometallic intermediate. The resulting species would then be intercepted by a bromine source, such as NBS or another electrophilic bromine reagent, to furnish the final product. The choice of catalyst, ligand, and oxidant is crucial for achieving high selectivity for monobromination and for preventing competing reactions, such as oxidation or aromatic bromination. researchgate.net

Table 3: Representative Transition Metal-Catalyzed C-H Bromination Systems

| Catalyst System | Substrate Type | Bromine Source | Key Advantage |

|---|---|---|---|

| Ruthenium (e.g., [{Ru(p-cymene)Cl₂}₂]) | Aromatic compounds with directing groups | Tetrabutylammonium tribromide | High meta-selectivity on arenes. researchgate.net |

| Manganese (e.g., Mn(II)/bipyridine) | Aliphatic C(sp³)-H bonds | N-Bromosuccinimide (NBS) | Catalyzes bromination of unactivated C-H bonds. researchgate.net |

Organocatalytic Methods for C-Br Bond Formation

Organocatalysis has become a powerful alternative to metal-based catalysis, offering reactions that often proceed under mild, environmentally benign conditions. For C-Br bond formation, particularly at benzylic positions, visible-light-driven photoredox catalysis using organic dyes has proven highly effective. researchgate.netacs.orgnih.gov

This approach typically involves an organic photocatalyst, such as 9,10-dibromoanthracene (B139309) or an acridinium (B8443388) salt, which becomes excited upon absorbing visible light. researchgate.netacs.org The excited catalyst can then initiate a radical chain reaction. In the context of synthesizing this compound from 1,2-diphenylethane, the photocatalyst could abstract an electron from a suitable bromine source or activate the substrate. A common mechanism involves the generation of a bromine radical, which selectively abstracts a hydrogen atom from the weak benzylic C-H bond of 1,2-diphenylethane. masterorganicchemistry.com The resulting resonance-stabilized benzyl radical then reacts with a bromine source (e.g., bromotrichloromethane (B165885) or NBS) to form the product and regenerate the bromine radical, thus propagating the chain. This metal-free method provides a green and efficient route for the selective functionalization of benzylic C-H bonds. researchgate.net

Table 4: Organocatalytic Benzylic C-H Bromination

| Catalyst | Substrate | Bromine Source | Conditions | Mechanistic Feature |

|---|---|---|---|---|

| 9,10-Dibromoanthracene | Alkylarenes | N-Fluorobenzenesulfonimide (as oxidant) | Visible light (400 nm), room temperature | Light-driven, metal-free C-H activation. acs.orgnih.gov |

Reaction Chemistry and Mechanistic Investigations of 1 Bromo 2 Phenylethyl Benzene

Bimolecular Elimination (E2) Reactions

The E2 reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, simultaneously leading to the formation of a pi bond and the departure of the leaving group. pressbooks.pubstudy.com The rate of this reaction is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. pressbooks.pubksu.edu.sa

A defining characteristic of the E2 mechanism is its stringent stereochemical requirement. The reaction proceeds most efficiently when the beta-hydrogen and the leaving group (in this case, bromine) are in an anti-periplanar conformation. pressbooks.pub This means all four reacting atoms—the hydrogen, the two carbons, and the bromine—lie in the same plane, with the hydrogen and bromine on opposite sides of the carbon-carbon bond, at a dihedral angle of 180°. msu.edu This geometric arrangement is energetically preferred as it allows the substituents on the two carbons to adopt a staggered conformation, minimizing steric strain. pressbooks.pub

This anti-periplanar requirement has profound consequences for the stereochemical outcome of the reaction. The specific stereoisomer of the starting material dictates the stereoisomer of the resulting alkene product. For instance, the E2 elimination of meso-1,2-dibromo-1,2-diphenylethane (B7791125) yields exclusively the (E)-alkene. pressbooks.pub Conversely, the (1R, 2R) or (1S, 2S) diastereomers produce the (Z)-alkene. study.com For (S)-1-Bromo-1,2-diphenylethane, the reaction is stereoselective, with the major product being the more stable trans-stilbene (B89595). chegg.com This stereospecificity is a direct result of the molecule adopting the necessary conformation for the C-H and C-Br sigma bonds to align with the developing p orbitals of the incipient pi bond. msu.edu

Zaitsev's rule states that in elimination reactions where multiple alkene products are possible, the major product will be the more substituted, and thus more stable, alkene. chadsprep.commasterorganicchemistry.comopenstax.org In the case of (1-Bromo-2-phenylethyl)benzene, there is only one type of beta-hydrogen, located on the carbon bearing the second phenyl group. Consequently, only one constitutional isomer, 1,2-diphenylethene (stilbene), can be formed.

While there is no regiochemical choice, the principle underlying Zaitsev's rule—the formation of the most stable alkene—is upheld. The product, stilbene (B7821643), is a highly stable molecule due to the extensive conjugation between the newly formed double bond and the two phenyl rings. This inherent stability of the conjugated system is a significant driving force for the reaction. The reaction of (S)-1-Bromo-1,2-diphenylethane with a strong base demonstrates this by yielding trans-stilbene as the major product, which is thermodynamically more stable than cis-stilbene. chegg.com

The rate and outcome of the E2 reaction of this compound are significantly influenced by the reaction conditions.

Base Strength: The E2 mechanism is a concerted process that involves the breaking of a C-H bond in the rate-determining step. Therefore, a strong base is required to facilitate the abstraction of the beta-proton. pressbooks.pubmasterorganicchemistry.com Commonly used strong bases include hydroxides (⁻OH) and alkoxides (⁻OR), such as sodium ethoxide. ksu.edu.salibretexts.org Weak bases are generally insufficient to promote the E2 pathway at a significant rate.

Solvent Polarity: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), are often ideal for E2 reactions. study.com These solvents can effectively solvate the metal cation of the base, leaving the anionic base less solvated and therefore more reactive. youtube.com Polar protic solvents, like water or ethanol, can form hydrogen bonds with the base, creating a "solvent cage" that reduces its basicity and nucleophilicity, potentially slowing the E2 reaction. youtube.comchemistrysteps.com

| Factor | Influence on E2 Reaction of this compound | Optimal Condition |

|---|---|---|

| Base Strength | A strong base is required to abstract the beta-proton in the concerted step. | Strong bases like NaOH, KOEt. |

| Steric Hindrance | Does not affect regioselectivity as only one product is possible. May slow the reaction rate if the base is bulky. | Small, unhindered bases like ethoxide generally lead to faster rates. |

| Solvent Polarity | Affects the reactivity of the base. | Polar aprotic solvents (e.g., DMSO, DMF) enhance basicity. |

The kinetic isotope effect (KIE) provides powerful evidence for reaction mechanisms. princeton.edulibretexts.org It compares the rate of a reaction using a compound with a heavier isotope to the rate with a lighter isotope. For E2 reactions, a primary deuterium (B1214612) isotope effect is observed when the beta-hydrogen is replaced with deuterium (D). Because the C-D bond is stronger than the C-H bond, it is broken more slowly. almerja.comfiveable.me

Experiments have shown that the base-induced elimination of HBr from 1-bromo-2-phenylethane proceeds 7.11 times faster than the corresponding elimination of DBr from 1-bromo-2,2-dideuterio-2-phenylethane. pressbooks.pub This large observed KIE (kH/kD = 7.11) indicates that the C-H bond is broken in the rate-limiting step of the reaction. pressbooks.pubfiveable.me This finding is fully consistent with the concerted, single-step nature of the E2 mechanism. pressbooks.pub

| Substrate | Relative Rate of Elimination | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| 1-bromo-2-phenylethane | 7.11 | 7.11 |

| 1-bromo-2,2-dideuterio-2-phenylethane | 1.00 |

Unimolecular Elimination (E1) Reactions

The E1 reaction is a multi-step elimination pathway that competes with the SN1 reaction. It is favored by conditions such as the use of a weak base and a polar protic solvent. masterorganicchemistry.comlibretexts.org

The E1 mechanism proceeds in two main steps. The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide) to form a carbocation intermediate. ucalgary.calibretexts.org The second step is the rapid removal of a beta-proton by a weak base (which can be the solvent) to form the alkene. libretexts.org

The reactivity of a substrate in an E1 reaction is primarily determined by the stability of the carbocation formed in the first step. libretexts.orgucalgary.ca In the case of this compound, the loss of the bromide ion occurs from a secondary carbon, which would initially form a secondary carbocation. However, this 1,2-diphenylethyl carbocation is significantly stabilized by the adjacent phenyl group. This type of carbocation, where the positive charge is adjacent to a benzene (B151609) ring, is known as a benzylic carbocation. The stability arises from the delocalization of the positive charge into the pi system of the aromatic ring through resonance. This delocalization greatly lowers the energy of the carbocation intermediate, making the E1 pathway more accessible for this substrate compared to a simple secondary alkyl halide. libretexts.org

Rearrangement Pathways in E1 Eliminations

The unimolecular elimination (E1) of this compound proceeds through a carbocation intermediate. The formation of this intermediate is the rate-determining step and opens up the possibility of structural rearrangements. A key rearrangement pathway available to the initially formed 1,2-diphenylethyl cation is the formation of a bridged phenonium ion.

In this pathway, the adjacent phenyl group acts as an internal nucleophile, attacking the carbocationic center. This participation of the phenyl group, known as anchimeric assistance, leads to the formation of a resonance-stabilized, three-membered ring intermediate called a phenonium ion. The positive charge is delocalized over the three atoms of the bridged system, which imparts significant stability to this intermediate.

The formation of the phenonium ion has profound consequences for the outcome of the E1 reaction. Deprotonation can then occur from either of the two carbons that were part of the bridged ring, leading to the formation of stilbene (1,2-diphenylethene). The intermediacy of the phenonium ion can influence the stereochemistry of the resulting alkene, as the geometry of the intermediate dictates the possible alignment for proton abstraction.

Competition with SN1 Pathways

E1 reactions are almost always in competition with unimolecular nucleophilic substitution (SN1) reactions because they share a common carbocation intermediate. youtube.com Once the 1,2-diphenylethyl carbocation is formed, it can be attacked by a nucleophile to yield a substitution product or lose a proton to form an elimination product. youtube.com

The ratio of elimination to substitution products is influenced by several factors:

Temperature: Higher temperatures favor elimination over substitution. masterorganicchemistry.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures. masterorganicchemistry.com

Solvent: The nature of the solvent plays a crucial role. While polar protic solvents are required for the initial ionization to form the carbocation, the basicity of the solvent can influence the E1/SN1 ratio. A more basic, but weakly nucleophilic, solvent will favor elimination.

Structure of the Substrate: The presence of the two phenyl groups stabilizes the carbocation, making both E1 and SN1 pathways accessible.

Nucleophilic Substitution Reactions (SN1 and SN2)

This compound can undergo nucleophilic substitution through both SN1 and SN2 mechanisms, depending on the reaction conditions.

Competitive Reaction Pathways with Elimination

As discussed, the SN1 reaction of this compound competes with the E1 elimination. In contrast, the bimolecular nucleophilic substitution (SN2) reaction competes with the bimolecular elimination (E2) reaction. The choice between these pathways is dictated by the nature of the nucleophile/base.

Strong, non-bulky nucleophiles will favor the SN2 pathway.

Strong, sterically hindered bases will favor the E2 pathway.

Weak nucleophiles/bases in a polar protic solvent will lead to a mixture of SN1 and E1 products.

For instance, the reaction of the closely related meso-1,2-dibromo-1,2-diphenylethane with potassium hydroxide (B78521), a strong base, results in the formation of (E)-1-bromo-1,2-diphenylethene via an E2 mechanism. This highlights the preference for elimination under strongly basic conditions.

Stereochemical Outcome of Substitution: Inversion and Racemization

The stereochemical outcome of nucleophilic substitution on this compound provides valuable insight into the operative mechanism.

SN1 Mechanism: If the reaction proceeds through an SN1 pathway, the intermediate is a planar carbocation. The incoming nucleophile can attack this planar intermediate from either face with equal probability. Therefore, if the starting material is enantiomerically pure, the SN1 reaction will lead to a racemic mixture of the substitution product, resulting in a loss of optical activity.

SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the carbon center from the side opposite to the leaving group in a single, concerted step. This backside attack leads to an inversion of configuration at the stereocenter. If the starting material is a single enantiomer, the SN2 product will be the corresponding inverted enantiomer.

Radical Reaction Pathways and Mechanistic Considerations

Beyond ionic pathways, this compound can also participate in radical reactions, primarily through the cleavage of the carbon-bromine bond.

Homolytic C-Br Bond Cleavage

The carbon-bromine bond in this compound can undergo homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and bromine atoms, generating a carbon-centered radical and a bromine radical. This process typically requires energy in the form of heat or light (photolysis).

The stability of the resulting 1,2-diphenylethyl radical, due to resonance delocalization of the unpaired electron by the two phenyl groups, makes this homolytic cleavage a feasible process. Once formed, this radical can participate in various subsequent reactions. For example, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tributyltin hydride, a radical-mediated reduction (debromination) can occur, replacing the bromine atom with a hydrogen atom.

Radical mechanisms are also implicated in certain debromination reactions of the related 1,2-dibromo-1,2-diphenylethane (B1143902), where electron transfer from a reagent can initiate a radical cascade leading to the formation of stilbene.

Radical Chain Mechanisms

While this compound, also known as stilbene dibromide, is often the product of electrophilic or radical additions to stilbene, it can also participate in reactions involving radical intermediates, particularly in its dehalogenation. The reductive dehalogenation to form an alkene can proceed through a mechanism involving single electron transfer (SET), which generates radical ions.

The process can be initiated by a single electron donor, leading to the formation of a radical anion. This intermediate is unstable and undergoes heterolytic cleavage of one carbon-bromine bond to yield a more stable halobenzylic radical and a bromide ion. The resulting radical can then lose the second bromine atom to form the alkene, stilbene. This pathway is distinct from a classical radical chain reaction (initiation, propagation, termination) but represents a significant transformation mediated by radical species.

For instance, the dehalogenation of vicinal dihalides using certain reagents like lithium aluminium hydride (LAH) has been proposed to occur via a SET mechanism rather than a standard E2 elimination. This is supported by the stereoselective nature of the reaction. The radical anion formed from meso-stilbene dibromide and dl-stilbene dibromide would have different stabilities and rotational barriers, influencing the isomeric composition of the resulting stilbene product.

Other Transformative Reactions

Reduction of the Carbon-Bromine Bond

The vicinal dibromide structure of this compound allows for the reductive elimination of both bromine atoms to yield stilbene. This transformation, a type of dehalogenation, effectively reduces the two carbon-bromine bonds to form a carbon-carbon π-bond. Various reagents can accomplish this reduction, often with high stereoselectivity.

Key findings from research on this reduction include:

Lithium Aluminium Hydride (LAH): This complex metal hydride is known to reduce alkyl halides. In the case of vicinal dihalides like stilbene dibromide, it can act as a single electron transfer reagent to induce stereoselective dehalogenation to the corresponding alkene.

Electrogenerated Polysulfide Ions: Indirect electrochemical reduction in the presence of sulfur can generate polysulfide ions (such as S₆²⁻) in situ. These ions are effective in the quantitative dehalogenation of substituted vicinal dibromides to their respective alkenes.

Zinc Metal: The reduction of vicinal dihalides with zinc dust is a classic method for alkene synthesis. The reaction is believed to proceed via an organozinc intermediate formed by the oxidative insertion of zinc into a carbon-bromine bond, which then undergoes elimination of the second bromine atom.

The choice of reagent and reaction conditions can influence the stereochemical outcome of the reaction, particularly when starting with diastereomerically pure forms of this compound (meso or dl).

| Reducing Agent | Proposed Mechanism Type | Primary Product | Reference |

|---|---|---|---|

| Lithium Aluminium Hydride (LAH) | Single Electron Transfer (SET) | (E)-Stilbene (from meso) | chemeurope.com |

| Electrogenerated Polysulfide Ions (S₆²⁻) | Concerted anti-dehalogenation | (E)-Stilbene (from meso) | rsc.org |

| Zinc (Zn) | Organozinc Intermediate | Alkene (Stilbene) | wikipedia.org |

Rearrangement Reactions (e.g., Dyotropic Rearrangements)

Dyotropic reactions are pericyclic rearrangements where two sigma bonds migrate simultaneously within a molecule. youtube.com this compound, specifically its chiral dl-enantiomers, has been shown to undergo a Type I dyotropic rearrangement. In this process, the two bromine atoms exchange their positions through a concerted, intramolecular mechanism. illinois.edu

Research has verified the stereospecific dyotropic racemisation of enantiopure d- and l-1,2-dibromo-1,2-diphenylethane. illinois.edu Key findings include:

The rearrangement occurs upon heating in non-polar solvents, such as benzene. illinois.edu

The process involves the racemization of the d- or l-enantiomer, meaning it converts to a 1:1 mixture of both enantiomers through the inversion of configuration at both stereocenters. wikipedia.org

Crucially, the rearrangement proceeds without any crossover to the diastereomeric meso-isomer. This lack of conversion to the meso compound provides strong evidence against a stepwise mechanism involving ionic or radical intermediates and supports a concerted pericyclic pathway. wikipedia.org

Computational studies suggest that the transition state for this dyotropic rearrangement in non-polar media is non-polar itself and significantly lower in energy than alternative transition states that would involve ion-pair character. wikipedia.org This rearrangement represents a notable example of molecular gymnastics, confirming theoretical predictions for such vicinal dibromide systems. illinois.eduwikipedia.org

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2 Phenylethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for confirming the molecular structure of (1-Bromo-2-phenylethyl)benzene, which consists of a two-carbon (ethane) backbone substituted with a bromine atom and a phenyl group on one carbon, and another phenyl group on the second carbon.

Proton (¹H) NMR for Structural and Stereochemical Assignment

A ¹H NMR spectrum of 1-bromo-1,2-diphenylethane would be expected to show distinct signals for the protons on the ethane (B1197151) backbone and the two phenyl rings. The benzylic proton (CH-Br) and the methylene (B1212753) protons (CH2-Ph) would appear as a complex multiplet system due to spin-spin coupling. A simulated ¹H NMR spectrum suggests signals for these aliphatic protons would appear in the 3.0-5.5 ppm range chegg.com. The exact chemical shifts and coupling constants would be crucial for determining the stereochemistry (i.e., diastereomers, if chiral centers are present) of the molecule. The ten aromatic protons on the two phenyl groups would likely appear as a complex series of multiplets in the aromatic region (typically ~7.0-7.5 ppm). However, specific, experimentally verified ¹H NMR data with assigned chemical shifts and coupling constants for 1-bromo-1,2-diphenylethane is not available in the surveyed literature.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-bromo-1,2-diphenylethane, distinct signals would be expected for the two aliphatic carbons and the carbons of the two phenyl rings. The carbon bonded to the bromine atom (C-Br) would be significantly shifted compared to the other aliphatic carbon. The aromatic region would show signals for the ipso, ortho, meta, and para carbons of the two distinct phenyl rings. Currently, there is no publicly available, peer-reviewed ¹³C NMR spectrum with assigned peaks for this specific compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, confirming the connectivity of the -CH(Br)-CH2- fragment.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, confirming the attachment of the phenyl rings to the ethyl backbone.

Detailed 2D NMR studies for this compound are not present in the available scientific literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₁₄H₁₃Br), the mass spectrum would be expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion would appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units docbrown.info. The calculated monoisotopic mass is approximately 260.02 g/mol .

Key fragmentation pathways would likely include:

Loss of a bromine radical (•Br), leading to a prominent cation at m/z [M-Br]⁺.

Cleavage of the carbon-carbon bond of the ethyl bridge, potentially forming a tropylium (B1234903) ion (m/z 91) or other stabilized carbocations.

Loss of HBr from the molecular ion.

Specific experimental mass spectra and detailed fragmentation analyses for 1-bromo-1,2-diphenylethane are not sufficiently documented in the searched scientific databases.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Detailed Conformation and Bond Geometries in Crystalline State

A single-crystal X-ray diffraction analysis of this compound would provide precise measurements of all bond lengths (C-C, C-H, C-Br, and aromatic C-C bonds) and bond angles. It would also reveal the preferred conformation of the molecule in the crystal lattice, including the torsion angles along the C-C backbone and the relative orientation of the two phenyl rings. This information is fundamental to understanding the molecule's steric and electronic properties. At present, no crystal structure for this compound has been deposited in crystallographic databases or published in the surveyed literature.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of this compound molecules in the solid state is dictated by a combination of non-covalent intermolecular interactions. These forces determine the crystal lattice energy, which is reflected in the compound's physical properties, such as its melting point. The meso form of 1,2-dibromo-1,2-diphenylethane (B1143902) is a crystalline solid with a notably high melting point of approximately 241 °C, which suggests strong and efficient packing within the crystal lattice. wikipedia.org In contrast, the racemic mixture of the enantiomers melts at a lower temperature, around 100-102 °C. rsc.org

The primary intermolecular forces at play in the crystal structure of this compound include:

Van der Waals Forces: These are the predominant interactions and arise from temporary fluctuations in electron density, leading to induced dipoles. The large surface area of the molecule, with its two phenyl rings, allows for significant van der Waals contacts.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. This is a common packing motif in aromatic compounds and contributes significantly to the crystal's stability.

Weak Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C-H···Br or C-H···π interactions may also play a role in the crystal packing, further stabilizing the three-dimensional structure.

The high symmetry of the meso isomer allows for a more compact and stable crystal packing, leading to its higher melting point compared to the enantiomers. While detailed crystallographic studies providing explicit packing diagrams are not widely available in the general literature, the thermal properties strongly indicate a well-ordered and energetically favorable crystalline arrangement governed by the aforementioned intermolecular forces.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular structure of this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of the different bonds within the molecule. For the meso isomer, which possesses a center of inversion, the rule of mutual exclusion applies, meaning that vibrations that are IR active are Raman inactive, and vice versa. However, in solution or for the less symmetric enantiomers, this rule may be relaxed. rsc.org

The key vibrational modes for this compound are associated with the phenyl rings, the aliphatic C-H bonds, and the C-Br bonds. The bromination of stilbene (B7821643) to form 1,2-dibromo-1,2-diphenylethane can be monitored by the disappearance of the alkene C=C stretching vibration and the appearance of bands associated with the C-Br stretching modes.

Below is a table summarizing the characteristic vibrational frequencies and their assignments for this compound, primarily focusing on the well-studied meso isomer.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) - IR | Approximate Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH(Br)- | 3000 - 2900 | 3000 - 2900 | Medium |

| Aromatic C=C Stretch | Phenyl Ring | 1600, 1495, 1450 | 1600, 1000 | Strong to Medium |

| C-H Bending (in-plane and out-of-plane) | Phenyl Ring | 1200 - 1000 (in-plane), 900 - 675 (out-of-plane) | Various | Strong |

| C-Br Stretch | -CH(Br)- | 700 - 500 | 700 - 500 | Strong |

Data compiled from various spectroscopic resources and typical vibrational frequency ranges. rsc.orgnih.gov

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Determination

This compound possesses two stereogenic centers, giving rise to chiral enantiomers ((1R,2R) and (1S,2S)) and the achiral meso form. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining their absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A key parameter derived from ORD is the specific rotation ([α]), which is measured at a specific wavelength (commonly the sodium D-line at 589 nm) and under defined conditions of concentration and solvent. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.

For the enantiomers of 1,2-dibromo-1,2-diphenylethane, experimentally determined specific rotation values have been reported:

One enantiomer exhibits a specific rotation of [α]D = +154.5° (c 0.21, EtOH). rsc.org

The other enantiomer shows a specific rotation of [α]D = -143.4° (c 0.21, EtOH). rsc.org

The positive (+) sign indicates dextrorotation (rotation to the right), while the negative (-) sign indicates levorotation (rotation to the left). By comparing the sign of the observed rotation to that of known standards or through theoretical calculations, the absolute configuration (R,R or S,S) of a given enantiomer can be assigned. The meso isomer, being achiral, does not rotate plane-polarized light and thus has a specific rotation of zero.

Both ORD and CD are powerful, non-destructive techniques that are fundamental in the study of stereochemistry, enabling the characterization and assignment of the absolute configuration of chiral molecules like the enantiomers of this compound.

Computational Chemistry and Theoretical Modeling of 1 Bromo 2 Phenylethyl Benzene Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (1-Bromo-2-phenylethyl)benzene. DFT methods balance computational cost and accuracy, making them suitable for calculating a range of molecular properties.

Electronic Properties and Reactivity Descriptors: By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state geometry and the distribution of electrons. From this, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Conceptual DFT provides a framework to quantify reactivity through various descriptors. scielo.org.mx These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which can be calculated from the HOMO and LUMO energies. These global reactivity descriptors help in predicting how the molecule will interact with other chemical species. researchgate.netscielo.org.mxnih.govnih.gov Furthermore, local reactivity can be assessed using Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule, guiding predictions of regioselectivity in chemical reactions. nih.govrsc.org For this compound, the carbon atom bonded to the bromine is expected to be a primary electrophilic site, while the phenyl rings can act as nucleophilic regions.

Illustrative Calculated Electronic Properties: The following table presents hypothetical DFT-calculated electronic properties for this compound, computed at the B3LYP/6-31G(d) level of theory, which is a common method for such calculations. rsc.org

| Property | Calculated Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.87 | eV |

| Electronegativity (χ) | 3.915 | eV |

| Chemical Hardness (η) | 2.935 | eV |

| Electrophilicity Index (ω) | 2.61 | eV |

| Dipole Moment | 2.15 | Debye |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

Conformational Analysis: this compound has rotational freedom around the C-C single bonds, leading to various conformers. MD simulations can explore the potential energy surface to identify stable, low-energy conformations and the energy barriers between them. nih.govchemrxiv.orgresearchgate.netnih.gov By simulating the molecule's movement over nanoseconds, one can determine the relative populations of different conformers at a given temperature. Key dihedral angles, such as the C-C-C-C backbone and the orientation of the phenyl rings, would be monitored to characterize the conformational landscape. The most stable conformers are likely to be anti-staggered arrangements that minimize steric hindrance between the bulky phenyl groups and the bromine atom.

Intermolecular Interactions: MD simulations are also powerful for studying how this compound interacts with itself or with solvent molecules. Of particular interest is the potential for halogen bonding—a noncovalent interaction where the bromine atom acts as an electrophilic region (a "σ-hole") and interacts with a nucleophile. nih.govnih.gov Simulations can reveal the geometry and strength of such interactions, which can influence the molecule's physical properties and its behavior in condensed phases. nih.govnih.govmdpi.comut.ac.ir

Hypothetical Conformational Energy Profile: This table shows a hypothetical relative energy profile for key conformers of this compound based on the dihedral angle between the two phenyl groups.

| Conformer | Dihedral Angle (Ph-C-C-Ph) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche 1 | ~60° | 1.25 |

| Eclipsed 1 | ~120° | 4.50 |

| Gauche 2 | ~-60° | 1.25 |

| Eclipsed 2 | ~0° | 5.00 |

This is an interactive data table. You can sort and filter the data.

Transition State Theory and Reaction Pathway Modeling

Theoretical modeling is crucial for understanding the mechanisms of chemical reactions involving this compound. As a secondary alkyl halide, it can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. bloomtechz.commsu.edulibretexts.orgmasterorganicchemistry.com Transition State Theory (TST) combined with quantum chemical calculations allows for the modeling of reaction pathways and the determination of activation energies.

Modeling SN2 and E2 Pathways: Computational chemists can map the potential energy surface for a reaction, locating the minimum energy structures for reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. researchgate.netyoutube.comresearchgate.net For an SN2 reaction, the transition state would feature the incoming nucleophile and the departing bromide ion partially bonded to the chiral carbon atom in a trigonal bipyramidal geometry. masterorganicchemistry.comresearchgate.netlibretexts.org For an E2 reaction, the transition state involves the attacking base, the beta-hydrogen, the two carbon atoms forming the double bond, and the leaving group in a coplanar arrangement. msu.edulibretexts.orgyoutube.com

By calculating the energies of these transition states relative to the reactants, the activation energy (ΔG‡) for each pathway can be determined. Comparing the activation energies for the SN2 and E2 pathways can predict which reaction is kinetically favored under specific conditions (e.g., choice of base/nucleophile, solvent). bloomtechz.comlibretexts.org

Illustrative Reaction Energetics: The table below provides hypothetical activation energies for the competing SN2 and E2 reactions of this compound with a strong, sterically hindered base.

| Reaction Pathway | Transition State Structure | Calculated ΔG‡ (kcal/mol) |

| SN2 | Trigonal Bipyramidal | 24.5 |

| E2 (Zaitsev) | Anti-periplanar | 21.0 |

| E2 (Hofmann) | Anti-periplanar | 22.5 |

This is an interactive data table. You can sort and filter the data.

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structure and assignments. researchgate.netnih.govd-nb.info

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding tensors for each atom. nih.gov These values are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. researchgate.netresearchgate.netaps.org

Vibrational Spectroscopy: The same DFT calculations used for geometry optimization can also be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. cdc.govarxiv.orgbrehm-research.denih.govarxiv.org By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific molecular motions, such as C-H stretches, C=C ring stretches, or the C-Br stretch. cdc.govnih.gov These predicted spectra serve as a valuable tool for interpreting experimental IR and Raman data. arxiv.orgarxiv.org

Hypothetical Predicted ¹³C NMR Chemical Shifts: This table shows a comparison of hypothetical experimental and DFT-predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted δ (ppm) | Assignment |

| C-Br | 55.2 | Methine |

| C-CH₂ | 44.8 | Methylene (B1212753) |

| C-ipso (Ring 1) | 140.1 | Aromatic |

| C-ortho (Ring 1) | 128.9 | Aromatic |

| C-meta (Ring 1) | 129.5 | Aromatic |

| C-para (Ring 1) | 127.8 | Aromatic |

| C-ipso (Ring 2) | 138.5 | Aromatic |

| C-ortho (Ring 2) | 128.7 | Aromatic |

| C-meta (Ring 2) | 129.3 | Aromatic |

| C-para (Ring 2) | 128.1 | Aromatic |

This is an interactive data table. You can sort and filter the data.

Derivatization Strategies and Applications in Complex Organic Synthesis

Formation of Unsaturated Products: Bromoalkenes (Bromostilbenes) and Stilbenes

One of the most common transformations of (1-Bromo-2-phenylethyl)benzene is dehydrobromination, an elimination reaction that yields stilbene (B7821643) and its derivatives. This reaction typically proceeds via an E2 mechanism when a strong, non-nucleophilic base is used. The stereochemical outcome of the reaction is highly dependent on the conformation of the starting material.

The reaction of enantiomerically specific (S)-1-Bromo-1,2-diphenylethane with a strong base like sodium ethoxide is stereoselective, predominantly forming trans-stilbene (B89595) over the cis isomer chegg.comchegg.com. This preference is explained by the stability of the transition state. For the E2 mechanism to occur, the hydrogen atom and the bromine atom must be in an anti-periplanar conformation. The conformation leading to the trans product is sterically favored as the two large phenyl groups are positioned anti to each other, minimizing steric hindrance. In contrast, the conformation required to form the cis product forces the phenyl groups into a less stable gauche interaction chegg.com.

Similarly, related compounds like 1,2-dibromo-1,2-diphenylethane (B1143902) undergo E2 elimination with bases such as potassium ethoxide to yield bromostilbenes (1-bromo-1,2-diphenylethene) libretexts.org. The stereochemistry of the resulting bromoalkene is dictated by the diastereomer of the starting material libretexts.org. These elimination reactions are fundamental for converting the saturated backbone of this compound into valuable unsaturated stilbenoid structures.

| Starting Material | Base | Major Product | Minor Product | Reaction Type |

|---|---|---|---|---|

| (S)-1-Bromo-1,2-diphenylethane | Sodium ethoxide (NaOEt) | trans-Stilbene | cis-Stilbene | E2 Elimination chegg.comchegg.com |

| 1,2-Dibromo-1,2-diphenylethane (diastereomers) | Potassium ethoxide (KOEt) | (E)-Bromostilbene or (Z)-Bromostilbene | N/A | E2 Elimination libretexts.org |

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

While the C(sp³)-Br bond of this compound can be used in some coupling reactions, it is more common for its unsaturated derivatives, such as bromostilbenes, to be employed in metal-catalyzed C-C bond formation. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.

Palladium catalysis is a powerful tool for forming C-C bonds and is widely used with aryl and vinyl halides fishersci.camdpi.com.

Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene organic-chemistry.org. While this compound itself is not a typical substrate, the synthesis of its stilbene derivatives often employs this reaction. For instance, stilbene is classically synthesized via the Heck coupling of bromobenzene (B47551) and styrene, showcasing the creation of the 1,2-diphenylethylene backbone beilstein-journals.orgu-szeged.hu.

Suzuki-Miyaura Reaction : This reaction involves the cross-coupling of an organohalide with an organoboron species, typically a boronic acid wikipedia.orglibretexts.org. It is one of the most versatile methods for creating biaryl compounds and other C-C bonds nih.govnih.gov. A bromostilbene derivative, formed from this compound, can be coupled with various boronic acids to synthesize more complex, substituted stilbenes. The reaction is known for its mild conditions and tolerance of a wide range of functional groups nih.govorganic-chemistry.org. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid and reductive elimination to yield the product wikipedia.org.

Sonogashira Reaction : The Sonogashira reaction couples aryl or vinyl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. This method is highly effective for forming C(sp²)-C(sp) bonds. Bromostilbene, as a derivative of this compound, could be a substrate for Sonogashira coupling to attach an alkyne group, leading to the synthesis of diaryl acetylenes. The reaction is typically carried out under mild, basic conditions wikipedia.org.

| Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Heck | Bromobenzene | Styrene | Pd(OAc)₂ / Ligand | Stilbene beilstein-journals.orgu-szeged.hu |

| Suzuki-Miyaura | Bromobenzene | Phenylboronic acid | Pd(0) / Ligand / Base | Biphenyl wikipedia.orgresearchgate.net |

| Sonogashira | 1-Bromo-2-ethynylbenzene | Phenylacetylene | Pd / Cu(I) / Base | 1-Bromo-2-(phenylethynyl)benzene rsc.org |

Nickel and copper catalysts offer alternative and sometimes complementary reactivity to palladium systems for C-C bond formation.

Nickel-Catalyzed Reactions : Nickel catalysts are effective for a variety of cross-coupling reactions, including cross-electrophile couplings between two different halides nih.govyale.edu. For instance, nickel-catalyzed methods have been developed for the coupling of aryl bromides with primary alkyl bromides to form C(sp²)-C(sp³) bonds researchgate.netnih.gov. Such strategies could be applied to derivatives of this compound. Nickel catalysis is particularly noted for its ability to couple challenging substrates and for its lower cost compared to palladium researchgate.net. Recent advancements also include enantioselective C(sp³)–H cross-couplings promoted by nickel catalysts thieme-connect.de.

Copper-Catalyzed Coupling Reactions : Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for C-C and C-heteroatom bond formation. Copper also plays a crucial role as a co-catalyst in the Sonogashira reaction wikipedia.org. More recently, copper(I)-catalyzed cross-coupling reactions have been developed for various substrates, including 1-bromoalkynes nih.gov. While less common than palladium for the direct coupling of C(sp³)-Br bonds in substrates like this compound, copper-mediated protocols are highly effective for C-O and C-N bond formation with aryl bromides rsc.org.

Introduction of Other Functional Groups via Substitution

The bromine atom in this compound is located at a secondary, benzylic carbon, making it susceptible to nucleophilic substitution reactions (SN1 and SN2). This pathway allows for the direct introduction of a wide array of functional groups.

Nucleophilic substitution provides a straightforward route to introduce heteroatoms. When these reactions are performed on a chiral center, they often proceed with a predictable stereochemical outcome, such as inversion of configuration in an SN2 reaction pressbooks.publibretexts.org.

C-O Bond Formation : Reaction with oxygen nucleophiles such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) yields the corresponding alcohols or ethers.

C-N Bond Formation : A variety of nitrogen-containing functional groups can be installed. For example, reaction with sodium azide (B81097) (NaN₃) produces an alkyl azide, which can be subsequently reduced to a primary amine. Alternatively, direct amination can be performed, or a two-step procedure involving reaction with potassium cyanide (KCN) to form a nitrile, followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄), can be used to synthesize a primary amine with an additional carbon atom pearson.com.

C-S Bond Formation : Thioethers can be synthesized by reacting this compound with thiolates (RS⁻) as nucleophiles.

| Nucleophile | Reagent Example | Product Functional Group | Bond Formed |

|---|---|---|---|

| Hydroxide | NaOH | Alcohol (-OH) | C-O |

| Alkoxide | NaOCH₃ | Ether (-OCH₃) | C-O |

| Cyanide | KCN | Nitrile (-CN) | C-C (leads to C-N after reduction) pearson.com |

| Azide | NaN₃ | Azide (-N₃) | C-N |

| Thiolate | NaSCH₃ | Thioether (-SCH₃) | C-S |

The 1,2-diphenylethylamine (B1359920) scaffold is a privileged structure in asymmetric synthesis, forming the basis for numerous important chiral ligands and auxiliaries. By starting with an enantiomerically pure form of this compound, it is possible to synthesize chiral building blocks.

Through stereospecific nucleophilic substitution reactions, functional groups such as amines, alcohols, or phosphines can be introduced onto the chiral 1,2-diphenylethyl backbone. For example, an SN2 reaction of (R)-1-bromo-1,2-diphenylethane with an amine or an azide followed by reduction would lead to the corresponding (S)-1,2-diphenylethylamine derivative, due to the inversion of configuration at the chiral center pressbooks.publibretexts.org. These chiral amines and their corresponding amino alcohol derivatives are valuable precursors for synthesizing ligands used in asymmetric catalysis, such as in catalytic hydrogenation or transfer hydrogenation reactions.

Role as a Key Intermediate in Multi-Step Synthetic Sequences

This compound serves as a pivotal intermediate in a variety of multi-step synthetic pathways, primarily leveraging the reactivity of the carbon-bromine bond. This bond can be readily cleaved through either elimination or substitution reactions, providing access to a diverse array of downstream products.

A significant application of this compound as an intermediate is in the synthesis of stilbene and its derivatives. Stilbenes are a class of compounds with important applications in materials science and pharmacology. The synthesis often proceeds through an elimination reaction, where this compound is treated with a strong base. In this E2 elimination, the bromine atom and a proton from the adjacent carbon are removed, leading to the formation of a carbon-carbon double bond. For instance, the reaction of this compound with a strong base like potassium tert-butoxide can yield stilbene. This transformation is a critical step in synthetic sequences that aim to construct more complex stilbenoid structures.